Suriclone, C-11

Description

Contextualization within Non-Benzodiazepine Modulators of the GABA-A Receptor System

Suriclone (B1681791) is classified as a non-benzodiazepine positive allosteric modulator of the GABA-A receptor. google.comwikipedia.org These modulators, often called "Z-drugs," share a similar therapeutic action with benzodiazepines by binding to the benzodiazepine (B76468) site of the GABA-A receptor, but they possess different chemical structures. wikipedia.orgtaylorandfrancis.com This interaction enhances the effect of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), leading to a calming effect on neuronal activity. ontosight.ai

Suriclone is a member of the cyclopyrrolone class of compounds. nih.gov This family of drugs, which also includes zopiclone (B121070) and pagoclone, is characterized by a pyrrolopyrazine core fused with other heterocyclic rings. wikipedia.orgtaylorandfrancis.com The specific molecular structure of suriclone allows it to bind to GABA-A receptors, although some studies suggest it may interact with a different domain on the receptor compared to benzodiazepines. cambridge.org This unique interaction may contribute to its distinct pharmacological profile, including its anxiolytic effects with potentially less amnesia compared to some benzodiazepines. wikipedia.orgmedkoo.com

Historical Development and Early Pharmacological Characterization

Suriclone, also known as RP 31,264, was synthesized in the early 1980s by Rhône-Poulenc S.A. (now Sanofi) as part of an effort to develop non-benzodiazepine anxiolytics. Its development followed the discovery of zopiclone, another cyclopyrrolone. Early research demonstrated that suriclone possessed a pharmacological profile similar to benzodiazepines and was effective as an anxiolytic agent. nih.govdrugbank.com

Despite its different chemical structure, initial studies in 1983 revealed that suriclone has a high affinity for benzodiazepine binding sites on GABA-A receptors in the rat hippocampus and cerebellum. nih.gov It was found to bind specifically and with high affinity to the same sites as flunitrazepam, a benzodiazepine. nih.govdrugbank.com However, a key difference noted was that while GABA enhances the binding of flunitrazepam, it does not have the same effect on suriclone binding. nih.gov This suggested that suriclone might interact with a subpopulation of these receptors that are modulated differently. nih.govdrugbank.com

Contemporary Research Landscape and Unaddressed Scientific Questions

Current research continues to explore the nuances of suriclone's interaction with the GABA-A receptor complex. The development of radiolabeled suriclone, specifically [11C]Suriclone, has enabled in-vivo imaging studies using Positron Emission Tomography (PET). osti.gov These studies allow for the investigation of the interaction of suriclone and its metabolites with benzodiazepine receptors in living organisms. nih.gov

A significant area of ongoing investigation is the potential for suriclone and other cyclopyrrolones to bind to a novel site on the GABA-A receptor that is allosterically linked to the benzodiazepine receptor. cambridge.orgmedkoo.com Further research is also needed to fully elucidate the functional selectivity of suriclone for different GABA-A receptor subtypes, which could explain its specific pharmacological effects. wikipedia.orggoogle.com While some studies suggest it is more subtype-selective than many benzodiazepines, the precise nature of this selectivity and its clinical implications remain to be fully understood. wikipedia.org Additionally, the exact mechanisms by which cyclopyrrolones like suriclone differ from benzodiazepines in their functional effects on the GABA-A receptor are still under investigation. nih.gov

Data Tables

Table 1: Key Research Findings on Suriclone

| Finding | Description | Source(s) |

| Receptor Binding | Suriclone binds with high affinity to benzodiazepine recognition sites on GABA-A receptors. | nih.govdrugbank.com |

| GABA Modulation | Unlike benzodiazepines, GABA does not enhance the binding of suriclone to its receptor site. | nih.gov |

| In-Vivo Imaging | [11C]Suriclone has been synthesized for use in PET studies to investigate its interaction with benzodiazepine receptors in living subjects. | osti.gov |

| Metabolite Activity | The main metabolites of suriclone show significantly less activity at benzodiazepine receptors compared to the parent compound. | nih.gov |

| Functional Effects | Suriclone enhances GABAergic transmission, leading to anxiolytic effects. | nih.gov |

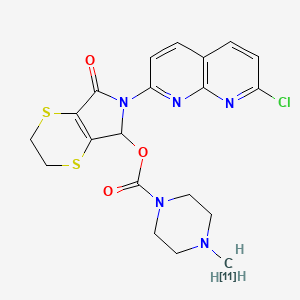

Structure

3D Structure

Properties

CAS No. |

103424-67-5 |

|---|---|

Molecular Formula |

C20H20ClN5O3S2 |

Molecular Weight |

477.0 g/mol |

IUPAC Name |

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-(111C)methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3/i1-1 |

InChI Key |

RMXOUBDDDQUBKD-BJUDXGSMSA-N |

Isomeric SMILES |

[11CH3]N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Comprehensive Synthesis Strategies for Suriclone (B1681791)

The synthesis of suriclone, a member of the cyclopyrrolone family, involves a multi-step process to construct its characteristic pyrrolopyrazine core and attach its specific functional groups.

Elucidation of Primary Synthetic PathwaysThe fundamental synthetic approach for cyclopyrrolones like suriclone involves the initial formation of the core heterocyclic structure, followed by the introduction of various substituents.benchchem.comWhile the exact route for suriclone is proprietary, a representative synthesis for a structurally similar cyclopyrrolone, suproclone (B13764577), provides insight into the likely pathway. This process generally includes:

Condensation: The synthesis begins with the condensation of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione with an appropriate aminonaphthyridine, such as 7-Chloro-1,8-naphthyridin-2-amine, to form the initial isoindolinone intermediate. wikipedia.org

Halogenation: The intermediate undergoes halogenation, for instance using phosphoryl chloride, to create a more reactive site for subsequent reactions. wikipedia.org

Reduction: The resulting compound is then reduced, for example with potassium borohydride. wikipedia.org

Functionalization and Coupling: The final steps involve the introduction of the side chain. This can be achieved by reacting the reduced intermediate with an agent like phenyl chloroformate, followed by coupling with the desired piperazine (B1678402) moiety, and a final acylation to yield the target compound. wikipedia.org

Optimization of Synthetic Routes for Research Purity and YieldFor research applications, achieving high purity and yield is paramount. Optimization strategies focus on refining each step of the synthetic pathway. Key considerations include the choice of reagents, solvents, and reaction conditions (e.g., temperature, reaction time) to maximize the formation of the desired product while minimizing side reactions.

Purification techniques are critical. High-performance liquid chromatography (HPLC) is a commonly employed method to isolate the final compound from any remaining starting materials, intermediates, or by-products, ensuring the high purity required for analytical and in-vitro/in-vivo research. capes.gov.brumich.edu For radiolabeled compounds, HPLC is also essential for separating the labeled product from the unlabeled precursor. umich.eduscispace.com

Radiosynthesis of Carbon-11 Labeled Suriclone ([¹¹C]Suriclone) for Neuroimaging

The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates rapid and efficient radiosynthesis methods for producing [¹¹C]Suriclone for use in Positron Emission Tomography (PET) imaging. researchgate.net

| Component | Chemical Name/Identifier | Role in Synthesis |

| Precursor | N-demethylated RP 35,489 | The molecule to which the ¹¹C-methyl group is attached. scispace.comosti.gov |

| Radio-Labeling Reagent | [¹¹C]methyl iodide (CH₃I) | Provides the radioactive ¹¹C-methyl group for N-methylation. researchgate.netosti.gov |

| Radio-Labeling Reagent | [¹¹C]formaldehyde (CH₂O) | An alternative reagent for N-methylation, often used in reductive amination. researchgate.netosti.gov |

Reaction Kinetics and Specific Activity Considerations for Radiopharmaceutical DevelopmentThe radiosynthesis of [¹¹C]Suriclone is designed to be very rapid. Published methods report a total synthesis time of about 30 minutes.osti.govresearchgate.netiaea.orgThis efficiency is crucial for maximizing the amount of usable radiotracer at the time of injection. The reaction yields a product with high specific activity, reported to be around 750 mCi/µmol, which is essential for in-vivo imaging studies in humans to ensure that the administered chemical mass is low enough to avoid pharmacological effects.osti.govresearchgate.netiaea.orgThe binding kinetics of [¹¹C]Suriclone have been studied, showing good uptake in target brain regions, although it may not reach equilibrium during the course of a typical PET scan.snmjournals.org

| Parameter | Reported Value | Significance |

| Total Synthesis Time | ~30 minutes | Minimizes radioactive decay, maximizing final product yield. scispace.comresearchgate.net |

| Specific Activity | ~750 mCi/µmol | Ensures a high ratio of radioactive to non-radioactive molecules, necessary for tracer studies. osti.goviaea.org |

| Radiochemical Purity | >99% (achieved with similar tracers) | Ensures that the detected PET signal originates solely from the intended radioligand. snmjournals.org |

Design and Synthesis of Structurally Modified Suriclone Derivatives

The design and synthesis of new molecules based on the suriclone scaffold are part of broader research efforts to develop compounds with improved pharmacological profiles. scholarsresearchlibrary.com By modifying the chemical structure, researchers aim to enhance properties such as receptor subtype selectivity, efficacy, and pharmacokinetic characteristics. scholarsresearchlibrary.com

The cyclopyrrolone family, to which suriclone belongs, includes other compounds like zopiclone (B121070), suproclone, and pagoclone, which are themselves structural derivatives with distinct substituent groups. wikipedia.org The discovery of suriclone was a result of modifying the core structure of earlier cyclopyrrolones to enhance receptor specificity. The synthesis of novel derivatives often involves exploring different substituents on the piperazine ring or modifications to the naphthyridine group to investigate structure-activity relationships. globalauthorid.comacs.org For example, creating amide derivatives containing a cyclopropane (B1198618) group is one strategy used in drug design to explore new chemical space and biological activity. mdpi.com This ongoing process of chemical derivatization is a key strategy in the development of new research tools and potential therapeutic agents. scholarsresearchlibrary.comanu.edu.au

Chemical Alterations and Their Impact on Binding Properties

Structure-activity relationship (SAR) studies on the cyclopyrrolone class reveal that specific chemical features are critical for high-affinity binding to the benzodiazepine (B76468) site of the GABA-A receptor. Suriclone itself demonstrates very high affinity, with reported IC50 values in the picomolar range.

Key modifications and their effects include:

Piperazine Moiety : The 4-methylpiperazine-1-carboxylate side chain is considered essential for the activity of cyclopyrrolones. taylorandfrancis.com The N-demethylated metabolite of suriclone, known as RP 35,489, still shows significant potency with an IC50 of 1 nM, indicating that while the N-methyl group contributes to the high affinity, it is not an absolute requirement for receptor binding.

Aromatic Substituent : A halogen substituent on the aromatic system attached to the pyrrolidone nitrogen is a common feature in potent cyclopyrrolones. In suriclone, this is a chloro-substituent on the naphthyridine ring. For the broader class, a chlorine group has been shown to increase activity. taylorandfrancis.com Research indicates that replacing this chlorine atom with other groups such as cyano (-CN), methoxy (B1213986) (-OCH3), or nitro (-NO2) groups does not lead to an improvement in activity. taylorandfrancis.com

Receptor Interaction : Unlike classic benzodiazepines and even the related cyclopyrrolone zopiclone, suriclone's binding to its receptor site is not enhanced by the presence of gamma-aminobutyric acid (GABA). drugbank.com This suggests that suriclone and its derivatives interact with a subpopulation of GABA-A receptors or a conformation of the receptor that is modulated differently from the sites targeted by traditional benzodiazepines. drugbank.com Despite these differences, suriclone potently inhibits [³H]flumazenil binding, with an IC50 value of 1.1 nM, but does not appear to discriminate between putative type I and type II benzodiazepine receptors. nih.gov

The following table summarizes the binding affinities of suriclone and related compounds.

| Compound | Modification | Binding Affinity (IC50) | Receptor System |

| Suriclone | - | ~350 pM | Benzodiazepine sites |

| RP 35,489 | N-demethylated Suriclone | 1 nM | Benzodiazepine sites |

| Zopiclone | Different heterocyclic core | 30 nM | Rat Cortex vs [³H]-diazepam taylorandfrancis.com |

This table is generated from available research data to compare binding affinities. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Exploration of Heterocyclic Rings and Substituents within the Cyclopyrrolone Moiety

The chemical architecture of suriclone is distinguished from other cyclopyrrolones like zopiclone by the specific heterocyclic rings that form its core and its main substituent. These differences are central to its binding profile.

Core Fused Ring System : Suriclone possesses a pyrrolopyrazine moiety fused with a 1,4-dithiino ring. This contrasts with other cyclopyrrolones where the isoindolic part of the structure may be fused to a simple benzene (B151609) ring (e.g., in the compound RP 25519) or other heterocyclic systems. taylorandfrancis.com The presence of the sulfur-containing dithiino ring is a defining characteristic of suriclone.

Substituent at the Isoindole Nitrogen : A key point of variation in the cyclopyrrolone family is the large aromatic substituent attached to the nitrogen of the pyrrolidone ring. In suriclone, this is a bicyclic 7-chloro-1,8-naphthyridin-2-yl group. taylorandfrancis.com This is significantly different from zopiclone, which has a monocyclic 5-chloropyridin-2-yl substituent. wikipedia.org This bicyclic system in suriclone contributes to its distinct pharmacological properties and high binding affinity. taylorandfrancis.com Other research has explored replacing this complex aryl group with alternatives like a chlorophenyl group, as seen in pagoclone. The synthesis of related core structures, such as 2,3-dihydro-5H- drugbank.comdithiino[2,3-c]pyrrole-5,7(6H)-dione, allows for the attachment of various other heterocyclic rings, including 5-methyl-1,2-oxazol-3-yl and 3-methyl-1H-pyrazol-5-yl groups, for research into novel derivatives. researchgate.net

These structural explorations highlight the modular nature of the cyclopyrrolone scaffold, where modification of the fused ring system and the N-aryl substituent provides a powerful strategy for tuning the binding characteristics and pharmacological profile of the resulting compounds for research purposes.

Molecular Interactions and Receptor Pharmacology

Mechanism of Action at the GABA-A Receptor Complex

Suriclone's mechanism of action is centered on its ability to modulate the function of the GABA-A receptor, thereby enhancing the inhibitory effects of GABA. However, its interaction with the receptor complex is distinct from that of classical benzodiazepines.

Allosteric Modulation of GABA-A Receptors

Suriclone (B1681791) functions as a positive allosteric modulator of the GABA-A receptor. nih.govwikipedia.orgpatsnap.com This means that it binds to a site on the receptor that is different from the GABA binding site and, in doing so, enhances the receptor's response to GABA. wikipedia.orgpatsnap.com The binding of Suriclone induces a conformational change in the receptor, which in turn increases the efficiency of GABA-mediated chloride ion channel opening. nih.gov This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Indirect Potentiation of GABAergic Neurotransmission

By allosterically modulating the GABA-A receptor, Suriclone indirectly potentiates GABAergic neurotransmission. nih.gov It does not directly activate the receptor in the absence of GABA but rather amplifies the effect of the endogenous neurotransmitter. wikipedia.org Electrophysiological studies have demonstrated that Suriclone is capable of enhancing the amplitude of dorsal root potentials, an effect indicative of increased presynaptic inhibition and a hallmark of enhanced GABAergic activity. nih.gov This potentiation of the natural inhibitory signaling in the brain is believed to underlie the anxiolytic and sedative properties of the compound.

Subtype Selectivity Compared to Classical Benzodiazepines

While Suriclone's pharmacological profile shares similarities with benzodiazepines, it exhibits a degree of subtype selectivity that distinguishes it from many classical benzodiazepines. bionity.com However, studies have shown that, like classical benzodiazepines, Suriclone does not display significant selectivity between the type I and type II benzodiazepine (B76468) receptor subtypes. nih.govnih.gov Research on the related compound zopiclone (B121070) suggests that cyclopyrrolones may not differentiate between GABA-A receptors containing different α-subunits, which correspond to the BZ1 and BZ2 phenotypes. cambridge.orgpatsnap.com

Evidence for Interaction with a Novel Binding Site on the Benzodiazepine Receptor Complex

A compelling body of evidence suggests that Suriclone and other cyclopyrrolones bind to a novel site on the benzodiazepine receptor complex, which is allosterically linked to, but distinct from, the classical benzodiazepine binding site. nih.govjohnshopkins.edu The binding of [3H]suriclone is not modulated by GABA, a key characteristic of classical benzodiazepine agonists. nih.govjohnshopkins.edu Furthermore, photoaffinity labeling with flunitrazepam only minimally affects [3H]suriclone binding sites. nih.govjohnshopkins.edu

Quantitative Characterization of Benzodiazepine Binding Site Affinity

The affinity of Suriclone for its binding site on the GABA-A receptor complex has been quantified through various in vitro binding assays.

Determination of In Vitro Binding Constants (e.g., IC50, KD values for [3H]flunitrazepam displacement)

Suriclone demonstrates high affinity for the benzodiazepine receptor complex. In vitro studies have shown that Suriclone potently inhibits the binding of radiolabeled ligands to these receptors. For instance, Suriclone inhibits the binding of [3H]flumazenil with a 50% inhibitory concentration (IC50) value of 1.1 nM. nih.gov It is also extremely potent in inhibiting the binding of [3H]Ro-15-1788, with an IC50 value of approximately 350 pM. nih.gov

While a direct dissociation constant (KD) for the displacement of [3H]flunitrazepam by Suriclone is not typically reported due to the noncompetitive nature of the interaction, the available IC50 data clearly indicate a high-affinity interaction. The apparent noncompetitive inhibition pattern observed in Scatchard analyses of [3H]flunitrazepam binding in the presence of Suriclone further underscores the distinct nature of the cyclopyrrolone binding site. nih.gov

| Radioligand | Suriclone IC50 | Reference |

| [3H]flumazenil | 1.1 nM | nih.gov |

| [3H]Ro-15-1788 | ~350 pM | nih.gov |

Interactive Data Table: The table above summarizes the in vitro binding affinities of Suriclone for the benzodiazepine receptor complex as determined by the displacement of different radioligands.

Chemical Compounds Mentioned

Regional Specificity of Receptor Binding in the Central Nervous System

The binding of suriclone exhibits a specific distribution pattern within the central nervous system, which is similar to that of benzodiazepine ligands, suggesting that its recognition sites are located on the benzodiazepine receptor complex. nih.govjohnshopkins.edu

Studies using tritiated suriclone have demonstrated high-affinity binding in both the rat hippocampus and cerebellum. nih.gov The dissociation constant (KD) for suriclone was found to be 0.44 nM in the hippocampus and 0.53 nM in the cerebellum. nih.gov The inhibition of [35S]TBPS binding by suriclone also shows significant regional variation. nih.gov In the cerebellum, the inhibition plateaus at approximately 20%, while in the cerebral cortex and hippocampus, it plateaus at about 50%. nih.gov This regional heterogeneity in the effects of suriclone suggests potential differences in the coupling of cyclopyrrolone and bicuculline recognition sites to [35S]TBPS recognition sites across various brain regions. nih.gov

Regional Binding Characteristics of Suriclone

| Brain Region | Binding Parameter | Value | Reference |

|---|---|---|---|

| Rat Hippocampus | KD for [3H]Suriclone | 0.44 ± 0.03 nM | nih.gov |

| Rat Cerebellum | KD for [3H]Suriclone | 0.53 ± 0.12 nM | nih.gov |

| Cerebellum | Inhibition Plateau of [35S]TBPS Binding | ~20% | nih.gov |

| Cerebral Cortex | Inhibition Plateau of [35S]TBPS Binding | ~50% | nih.gov |

| Hippocampus | Inhibition Plateau of [35S]TBPS Binding | ~50% | nih.gov |

Influence on Chloride Ion Channel Activity

Suriclone's interaction with the GABA-A receptor complex ultimately influences the activity of the associated chloride ion channel. nih.gov This modulation is a key aspect of its pharmacological effects.

Suriclone's influence on the chloride ion channel is demonstrated by its inhibition of [35S]TBPS binding. nih.gov Saturation studies have revealed that suriclone reduces the maximum number of [35S]TBPS-binding sites (Bmax) with little to no effect on the dissociation constant (KD), which is characteristic of noncompetitive inhibition. nih.gov This suggests that suriclone allosterically influences [35S]TBPS binding at a site distinct from the TBPS/picrotoxinin recognition site. nih.gov The pattern of inhibition is distinctive, with about 50% inhibition occurring at approximately 10 nM suriclone, which then plateaus until the concentration exceeds 1 microM. nih.gov This noncompetitive pattern is also observed with muscimol, whereas picrotoxinin shows competitive inhibition. nih.gov

Preclinical Pharmacological Investigations and Neurobiological Effects

In Vivo Receptor Occupancy and Displacement Studies

In vivo studies are crucial for understanding how a compound interacts with its molecular targets in a living organism. For suriclone (B1681791), these investigations have centered on its high-affinity binding to the benzodiazepine (B76468) receptor complex.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to measure receptor occupancy. nih.gov This method involves administering a radiolabeled ligand (a tracer) that binds to a specific receptor, followed by the administration of the unlabeled drug being studied. The degree to which the unlabeled drug displaces the tracer from the receptor provides a measure of receptor occupancy. nih.gov

In the context of suriclone, while specific PET imaging data using [11C]Suriclone as a tracer is not detailed in the available literature, the principle of its investigation would involve a tracer that binds to the central benzodiazepine receptor, such as [11C]RO 15-1788 (flumazenil). Studies in animal models like baboons would involve a baseline PET scan with [11C]RO 15-1788 to map the density and distribution of available benzodiazepine receptors. Following the administration of suriclone, a second PET scan would be performed. The reduction in the [11C]RO 15-1788 signal would indicate the percentage of receptors occupied by suriclone. This technique allows for the non-invasive quantification of target engagement in the brain. In vitro studies have confirmed that suriclone potently interacts with the binding site for Ro 15-1788, suggesting that PET studies with this tracer would be an effective method for determining in vivo receptor occupancy. nih.gov

The in vivo half-inhibitory dose (ID50) is the dose of a drug required to displace 50% of a specific radioligand from its receptor in a living animal. While specific in vivo ID50 values for suriclone from PET displacement studies are not prominently available in the reviewed literature, in vitro binding assays have demonstrated its exceptionally high potency.

In studies using rat and bovine brain preparations, suriclone was found to be extremely potent in inhibiting the binding of [3H]Ro-15-1788, with a half-maximal inhibitory concentration (IC50) of approximately 350 pM. nih.gov This high affinity suggests that a very low dose of suriclone would be required to achieve significant receptor occupancy in vivo.

Table 1: In Vitro Inhibition of [3H]Ro-15-1788 Binding by Cyclopyrrolones

| Compound | IC50 Value |

|---|---|

| Suriclone | ~350 pM |

| Zopiclone (B121070) | ~50 nM |

| Suriclone Metabolite (35,489 RP) | ~1 nM |

Data sourced from in vitro studies on rat and bovine brain preparations. nih.gov

Neurochemical Modulation of Central Pathways

Suriclone's interaction with the benzodiazepine receptor complex leads to downstream effects on various neurochemical pathways, providing evidence for its interference with GABAergic systems. nih.gov

Homovanillic acid (HVA) is a major metabolite of dopamine (B1211576). Changes in its concentration can reflect alterations in dopamine turnover. In preclinical studies involving rats, neuroleptic drugs were used to induce an increase in the striatal HVA level. Research showed that suriclone markedly reduced this neuroleptic-induced increase in striatal HVA. nih.gov This finding suggests that suriclone can modulate dopaminergic pathways, an effect that may be secondary to its primary action on the GABAergic system. nih.gov

Cyclic guanosine (B1672433) monophosphate (cGMP) is an important second messenger in the brain, and its levels in the cerebellum are known to be influenced by GABAergic activity. Studies have demonstrated that suriclone administration leads to a decrease in the cGMP content within the cerebellar vermis of rats. nih.gov This reduction in cerebellar cGMP is consistent with an enhancement of GABAergic transmission, providing further biochemical evidence for suriclone's mechanism of action. nih.gov

Table 2: Neurochemical Effects of Suriclone in Rat Models

| Parameter | Brain Region | Observed Effect |

|---|---|---|

| Neuroleptic-Induced HVA | Striatum | Markedly reduced the increase |

| cGMP Content | Cerebellar Vermis | Decreased |

Data sourced from biochemical studies in rats. nih.gov

Electrophysiological Correlates of GABAergic System Interference

Electrophysiological studies provide direct evidence of a drug's effect on neuronal activity. Investigations into suriclone's properties have revealed a distinct impact on GABA-mediated inhibition. In studies conducted in cats, suriclone was shown to enhance the amplitude of the dorsal root potential. nih.gov The enhancement of this potential is indicative of an increase in presynaptic inhibition, a process primarily mediated by GABA. nih.gov This electrophysiological finding strongly supports the proposal that suriclone's central activity is derived from its positive modulation of the GABAergic system. nih.gov

Enhancement of Dorsal Root Potential Amplitude and Presynaptic Inhibition

In preclinical electrophysiological studies, the cyclopyrrolone compound suriclone has been shown to modulate spinal cord inhibitory mechanisms. nih.gov Specifically, in feline models, suriclone administration resulted in an enhanced dorsal root potential (DRP) amplitude. nih.gov The DRP is a volume-conducted potential that provides a direct measure of primary afferent depolarization (PAD), the underlying mechanism of presynaptic inhibition. nih.gov Presynaptic inhibition is a powerful inhibitory mechanism in the spinal cord that modulates the release of neurotransmitters from sensory afferent terminals. nih.govmdpi.com The observed increase in DRP amplitude following suriclone treatment indicates an augmentation of presynaptic inhibition. nih.gov This finding suggests that suriclone's mechanism of action involves the potentiation of central GABAergic systems, which are key mediators of presynaptic inhibition in the spinal cord. nih.govresearchgate.net

| Model System | Parameter Measured | Observed Effect of Suriclone | Inferred Neurobiological Action |

|---|---|---|---|

| Cat | Dorsal Root Potential (DRP) Amplitude | Enhancement/Increase | Increased Presynaptic Inhibition nih.gov |

Preclinical Behavioral Phenotyping in Animal Models

Evaluation of Anxiolytic-like Behavioral Profiles (e.g., Elevated Plus Maze, Open Field Test in rodents)

The anxiolytic-like properties of suriclone have been characterized in rodent models using conflict tests, which are designed to elicit anxiety and evaluate the effects of anxiolytic drugs. researchgate.netresearchgate.net In a conflict schedule in rats, where behavior is suppressed by combining foot shocks with a food reward, a single administration of suriclone demonstrated an increase in the lever-press response during the punished period. researchgate.netresearchgate.net This "anticonflict" effect is indicative of an anxiolytic-like profile. researchgate.netresearchgate.net The potency of a single administration was found to be less than that of diazepam but comparable to lorazepam, with a notably longer duration of action than both benzodiazepines. researchgate.netresearchgate.net Furthermore, with repeated administration, the anticonflict effect of suriclone was markedly potentiated, reaching a potency equivalent to that of diazepam. researchgate.netresearchgate.net

| Administration Schedule | Behavioral Test | Suriclone Effect | Comparison with Benzodiazepines |

|---|---|---|---|

| Single Administration | Conflict Test (Rat) | Increased punished responding | Less potent than Diazepam; As potent as Lorazepam; Longer duration than both researchgate.netresearchgate.net |

| Repeated Administration (14 days) | Conflict Test (Rat) | Markedly potentiated anticonflict effect | Equipotent to Diazepam researchgate.netresearchgate.net |

Assessment of Sedative and Anticonvulsant Effects in Rodent Models

Investigations into the sedative and anticonvulsant profile of suriclone in rodent models reveal a distinct separation from its anxiolytic-like effects. researchgate.netresearchgate.net In mouse models of induced convulsions, suriclone was found to be significantly less potent than both diazepam and lorazepam in preventing maximal electroshock- and pentetrazol-induced seizures. researchgate.netresearchgate.net

Similarly, when assessing sedative effects by measuring the potentiation of anesthesia, suriclone demonstrated much weaker effects compared to the benzodiazepines diazepam and lorazepam. researchgate.netresearchgate.net This was observed in its ability to potentiate anesthesia induced by thiopental, ether, and ethanol (B145695) in mice. researchgate.netresearchgate.net These findings indicate that suriclone possesses weak anticonvulsant and sedative properties relative to its potent anxiolytic-like activity. researchgate.netresearchgate.net

| Pharmacological Effect | Animal Model | Suriclone's Potency Compared to Diazepam (DZP) and Lorazepam (LZP) |

|---|---|---|

| Anticonvulsant (Maximal Electroshock & Pentetrazol-induced) | Mouse | Much less potent than DZP and LZP researchgate.netresearchgate.net |

| Sedative (Anesthesia Potentiation) | Mouse | Much less potent than DZP and LZP researchgate.netresearchgate.net |

Structure Activity Relationships Sar and Computational Modeling

Comparative Structure-Activity Analysis within the Cyclopyrrolone Class

Suriclone (B1681791) belongs to the cyclopyrrolone class of compounds, which also includes other notable members like zopiclone (B121070) and suproclone (B13764577). taylorandfrancis.com These compounds are pharmacologically distinct from benzodiazepines but also bind to GABA receptors. taylorandfrancis.comacnp.org

Suriclone, zopiclone, and suproclone share a common cyclopyrrolone core structure, which accounts for their similar mechanism of action as modulators of the GABA-A receptor. taylorandfrancis.comwikipedia.org However, differences in their substituent groups lead to variations in their pharmacological profiles.

Zopiclone was the first compound in this series to be synthesized, displaying an IC50 of approximately 30 nM in rat cortex. taylorandfrancis.com Subsequently, more potent cyclopyrrolones, including suriclone and suproclone, were developed. taylorandfrancis.com All three compounds possess the critical chlorinated pyridine (B92270) ring. The primary structural divergence lies in the substituent attached to the isoindole nitrogen. While zopiclone has a heterocyclic ring fused to the isoindolic moiety, suriclone is characterized by a bicyclic substituent at this position, which contributes to its high affinity. taylorandfrancis.com

| Compound | Key Structural Features | Relative Potency/Affinity |

| Zopiclone | Chlorinated pyridine ring; heterocyclic ring fused to the isoindolic moiety. taylorandfrancis.com | Baseline potency (IC50 ~30 nM). taylorandfrancis.com |

| Suriclone | Chlorinated pyridine ring; bicyclic substituent at the isoindole nitrogen. taylorandfrancis.com | Higher affinity and potency compared to zopiclone. taylorandfrancis.com |

| Suproclone | Shares the cyclopyrrolone core with a chlorinated pyridine ring. taylorandfrancis.com | Considered a more potent cyclopyrrolone compound. taylorandfrancis.com |

These structural differences, particularly at the isoindole nitrogen, likely influence how each molecule fits into the binding pocket of the GABA-A receptor, leading to observed differences in affinity and efficacy. taylorandfrancis.comnih.gov

Computational Approaches to Molecular Design and Interaction

Computational chemistry provides powerful tools for understanding how ligands like suriclone interact with their biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpsdronline.com For the cyclopyrrolone class, including suriclone, the primary target is the GABA-A receptor. mdpi.com Docking studies help to model the interaction between the cyclopyrrolone molecule and the binding site on the receptor, which is known to be at the interface of different subunits. mdpi.comconicet.gov.ar

These models can elucidate the specific amino acid residues within the receptor's binding pocket that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. ijpsdronline.commdpi.com For instance, the chlorinated pyridine ring and the piperazinyl carbonyl group of suriclone would be expected to form critical contacts within this pocket. By comparing the docked poses of suriclone, zopiclone, and suproclone, researchers can gain insights into the structural basis for their differing affinities and activities. conicet.gov.ar This computational approach is crucial for the rational design of new derivatives with potentially improved pharmacological properties. cerradopub.com.br

Quantitative Structure-Activity Relationship (QSAR) Studies to Predict Biological Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While direct and specific QSAR studies for suriclone and its C-11 labeled variant are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the structural features of suriclone that are crucial for its biological activity. Such studies on related non-benzodiazepine modulators of the GABA-A receptor offer insights into how a QSAR model for suriclone could be developed. nih.govresearchgate.netnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their measured biological activity, such as binding affinity (Ki) or potency (IC50) at the GABA-A receptor. mdpi.com For suriclone and its analogs, these descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronic properties of the aromatic rings and the carbonyl group in suriclone are expected to be significant for its interaction with the receptor. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be important in defining the optimal shape for fitting into the binding site on the GABA-A receptor.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, often represented by the partition coefficient (logP). The hydrophobic character of different parts of the suriclone molecule would influence its ability to cross the blood-brain barrier and interact with the hydrophobic pockets within the receptor binding site. nih.gov

Based on structure-activity relationship studies of the broader cyclopyrrolone class, certain structural features of suriclone are known to be critical for its activity. taylorandfrancis.com A QSAR model would aim to quantify the importance of these features. For instance, the presence of the chlorine atom on the pyridine ring and the nature of the substituent at the isoindole nitrogen are known to influence activity. taylorandfrancis.com

A hypothetical QSAR study on a series of suriclone analogs could yield a regression equation of the following general form:

log(1/C) = a(logP) - b(MR) + c(σ) + d

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a specific effect).

logP represents the hydrophobicity.

MR is the molar refractivity (a steric parameter).

σ is a Hammett constant (an electronic parameter).

a, b, c, and d are coefficients determined by the regression analysis.

The following interactive table presents hypothetical data for a series of suriclone analogs to illustrate how a dataset for a QSAR study would be structured. The biological activity is given as pIC50 (-log(IC50)).

| Compound | R1-Substituent | pIC50 | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) |

| Suriclone | -C(O)O-(4-methylpiperazin-1-yl) | 8.5 | 3.2 | 120.5 | 0.23 |

| Analog 1 | -H | 6.2 | 2.5 | 95.3 | 0.00 |

| Analog 2 | -CH3 | 7.1 | 3.0 | 100.1 | -0.17 |

| Analog 3 | -F | 7.8 | 2.8 | 96.2 | 0.06 |

| Analog 4 | -NO2 | 6.5 | 2.4 | 101.8 | 0.78 |

| Analog 5 | -OCH3 | 7.5 | 2.9 | 105.4 | -0.27 |

The analysis of such a dataset would allow researchers to build a predictive model. For instance, a positive coefficient for LogP would suggest that higher hydrophobicity is beneficial for activity, while a negative coefficient for a steric descriptor in a specific region might indicate that bulky substituents are detrimental. mdpi.com Such models are valuable tools for designing new, potentially more potent or selective analogs of suriclone. researchgate.net

Biotransformation and Metabolite Research Preclinical Focus

Identification and Characterization of Suriclone (B1681791) Metabolites in Animal Models

Preclinical studies in various animal models have been essential in identifying the metabolic products of suriclone. This research has focused on isolating and characterizing these compounds to determine how the body processes the parent drug.

Comparative Pharmacological Activity of Metabolites

Understanding the pharmacological activity of suriclone's metabolites is crucial for comprehending the drug's complete mechanism of action and duration of effect. Research has centered on comparing the receptor binding profiles and neurobiological effects of the parent compound and its metabolites.

Studies have demonstrated that both suriclone and its active metabolite, RP 35,489, are extremely potent inhibitors of [3H]Ro-15-1788 binding to central-type benzodiazepine (B76468) receptors in rat and bovine brain tissues. nih.govjohnshopkins.edu The half-maximal inhibitory concentration (IC50) for suriclone is approximately 350 pM, while for RP 35,489, it is approximately 1 nM. nih.govjohnshopkins.edu Like suriclone, its metabolites have not been found to display selectivity for type I or type II benzodiazepine receptors. nih.govjohnshopkins.edu

| Compound | IC50 (Inhibition of [3H]Ro-15-1788 binding) | Receptor Selectivity |

|---|---|---|

| Suriclone | ~350 pM | Non-selective for Type I/II Benzodiazepine Receptors |

| RP 35,489 | ~1 nM | Non-selective for Type I/II Benzodiazepine Receptors |

While the receptor binding affinities of suriclone and its active metabolite RP 35,489 have been quantified, detailed preclinical studies exploring the differential neurobiological effects of suriclone's metabolites are not extensively covered in the available scientific literature. Further research would be needed to fully characterize the in vivo pharmacological distinctions between suriclone and its metabolic products.

Elucidation of Metabolic Pathways Using Isotope-Labeled Compounds

The use of isotope-labeled compounds is a powerful technique for tracing the metabolic fate of a drug. In the case of suriclone, this has involved the synthesis and application of a radiolabeled version of the molecule.

The N-demethylation of suriclone to its active metabolite RP 35,489 is a key metabolic pathway. This has been further highlighted by research involving isotope labeling. Specifically, Carbon-11 (C-11) labeled suriclone ([¹¹C]Suriclone) has been synthesized for use in human studies with Positron Emission Tomography (PET). The synthesis of [¹¹C]Suriclone utilizes the N-demethylated metabolite, RP 35,489, as the starting material. The radioactive ¹¹C label is introduced via methylation using either [¹¹C]formaldehyde or [¹¹C]methyl iodide. This not only provides a valuable tool for in vivo imaging but also confirms the metabolic relationship between suriclone and its N-demethylated metabolite.

Advanced Research Methodologies and Techniques in Suriclone Studies

In Vitro and Ex Vivo Brain Tissue Research

In vitro and ex vivo studies are fundamental for characterizing the initial binding properties and anatomical distribution of receptors for Suriclone (B1681791), C-11 . These methods utilize brain tissue preparations to analyze the molecular interactions of the compound in a controlled environment.

Radioligand binding assays are a cornerstone technique used to determine the affinity and specificity of a compound for its receptor. In the study of suriclone, these assays are performed on membrane preparations from various brain regions. The compound, labeled with a radioisotope such as tritium ([³H]) or Carbon-11 ([¹¹C]), is incubated with the tissue membranes. By measuring the amount of radioactivity bound to the membranes, researchers can quantify the binding characteristics of the drug.

Suriclone, a member of the cyclopyrrolone family, demonstrates a high affinity for the benzodiazepine (B76468) binding sites on the GABA-A receptor complex. nih.govnih.gov Studies using [³H]suriclone have directly labeled these high-affinity sites in membrane preparations from rat and bovine brains. nih.gov Research has shown that suriclone is an extremely potent inhibitor of the binding of other benzodiazepine site ligands, such as [³H]flumazenil (also known as [³H]Ro-15-1788). nih.govnih.gov For instance, suriclone exhibits an IC50 value (the concentration required to inhibit 50% of specific binding) of approximately 350 pM against [³H]Ro-15-1788. nih.gov

Binding studies with tritiated suriclone in specific rat brain regions have determined its dissociation constant (KD), a measure of binding affinity. In the rat hippocampus, the KD was found to be 0.44 nM, and in the cerebellum, it was 0.53 nM, indicating very high affinity in both regions. nih.gov Interestingly, unlike classical benzodiazepines such as diazepam , the binding of suriclone is not enhanced by the presence of GABA. nih.govnih.gov This finding has led to the hypothesis that cyclopyrrolones like suriclone may interact with a distinct site that is allosterically linked to the classical benzodiazepine site or that they induce a different conformational state in the receptor complex. nih.govnih.gov

| Parameter | Brain Region | Value | Reference |

|---|---|---|---|

| KD ([³H]Suriclone) | Rat Hippocampus | 0.44 nM | nih.gov |

| KD ([³H]Suriclone) | Rat Cerebellum | 0.53 nM | nih.gov |

| IC50 (vs. [³H]Ro-15-1788) | Rat Brain | ~350 pM | nih.gov |

Autoradiography is a technique used to visualize the anatomical distribution of radiolabeled substances within tissues. For Suriclone, C-11 , this involves applying the radiolabeled compound to thin cryostat sections of the brain. The sections are then exposed to photographic film or a sensitive imaging plate, which captures the radioactive decay, creating a map of the ligand's binding sites.

The distribution of suriclone binding sites, as determined by autoradiography, closely mirrors the known distribution of benzodiazepine receptors in the central nervous system. nih.gov These receptors are highly concentrated in specific areas, a pattern that has been extensively mapped using various radioligands for the GABA-A receptor complex. nih.govnih.gov High densities of binding sites are consistently observed in the cerebral cortex, hippocampus, and cerebellum. nih.govnih.gov Moderate densities are typically found in the thalamus and basal ganglia, while the brainstem shows lower levels of binding. nih.gov

Studies combining in vitro autoradiography with [¹¹C]-labeled ligands and in vivo PET imaging have demonstrated a strong correlation between the two techniques in mapping receptor distribution in the human brain. osti.gov Autoradiography provides superior spatial resolution, allowing for the differentiation of receptor densities in various layers of the cerebral and cerebellar cortices. osti.gov This detailed mapping is crucial for understanding the region-specific actions of compounds like suriclone and for interpreting the results obtained from lower-resolution in vivo imaging techniques.

Advanced Neuroimaging Techniques for In Vivo Research

To study the dynamics of receptor binding in the living brain, researchers turn to advanced neuroimaging techniques. These non-invasive methods allow for the real-time visualization and quantification of neurochemical processes.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes compounds labeled with short-lived positron-emitting radioisotopes, such as Carbon-11. When This compound is administered intravenously, it travels to the brain and binds to its target receptors. The C-11 isotope decays by emitting a positron, which, upon annihilating with a nearby electron, produces two gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping of the radiotracer's distribution and concentration in the brain over time.

The use of This compound in PET imaging allows for the direct, non-invasive measurement of GABA-A receptor occupancy in real-time. This is invaluable for understanding how the compound interacts with its target in a physiological context and for studying the relationship between receptor binding and pharmacological effects.

Electrophysiological Studies

Electrophysiological techniques are employed to study how the binding of a compound like suriclone to a receptor translates into a functional change in neuronal activity. These methods directly measure the electrical properties of neurons and the ion channels embedded in their membranes.

The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, primarily conducts chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing. Suriclone, by binding to an allosteric site on this receptor, modulates this ion channel function. nih.govnih.gov

The patch-clamp technique is a high-resolution method that allows for the recording of ionic currents flowing through single ion channels. nih.govresearchgate.net A micropipette is used to form a tight seal with a small "patch" of the neuronal membrane, electrically isolating the one or more ion channels within that patch. This enables the direct observation of the channel's opening, closing, and conductance in response to neurotransmitters and modulators. To study suriclone, a neuron expressing GABA-A receptors would be exposed to GABA to elicit chloride currents, and then suriclone would be applied to observe how it modulates the frequency, duration, or amplitude of these currents. Studies on related non-benzodiazepine hypnotics have used this technique to show a potentiation of GABA-A receptor-mediated responses. nih.govnih.gov

The two-electrode voltage clamp (TEVC) technique is typically used with larger cells, such as Xenopus oocytes that have been engineered to express specific receptor subtypes. nih.govresearchgate.net One electrode measures the cell's membrane potential, while the second electrode injects the current necessary to "clamp" the potential at a desired level. This setup allows researchers to record the total current flowing across the entire cell membrane in response to the application of a drug. By expressing specific combinations of GABA-A receptor subunits, TEVC can be used to investigate whether suriclone exhibits selectivity for certain receptor isoforms and to characterize the functional consequences of its binding in a precisely controlled system. nih.gov

Biochemical Assays for Neurotransmitter Pathway Analysis

Biochemical assays are pivotal in elucidating the pharmacological profile of psychoactive compounds. In the investigation of Suriclone, these techniques have been instrumental in understanding its interaction with key neurotransmitter systems, moving beyond receptor binding to the functional consequences of its activity.

Measurement of cGMP and HVA Levels in Response to Suriclone

Seminal research into the neurochemical effects of Suriclone has demonstrated its significant impact on the levels of both cerebellar cGMP and striatal HVA. These measurements serve as crucial biomarkers for the compound's influence on GABAergic and dopaminergic pathways, respectively.

Detailed Research Findings:

A foundational study exploring the GABAergic activity of Suriclone revealed its distinct effects on second messenger systems and dopamine (B1211576) metabolism. The research indicated that Suriclone administration leads to a notable decrease in the cGMP content within the cerebellar vermis of rats nih.gov. This reduction in cGMP is considered an indicator of enhanced GABAergic transmission, as GABAergic Purkinje cells in the cerebellum play a regulatory role in cGMP levels.

Furthermore, the same study investigated the impact of Suriclone on dopamine turnover by measuring the concentration of HVA, a primary metabolite of dopamine, in the striatum. The findings were significant: Suriclone markedly reduced the increase in striatal HVA levels that is typically induced by the administration of a neuroleptic agent nih.gov. This attenuating effect on HVA suggests that Suriclone can modulate dopaminergic activity, likely through its interaction with GABAergic systems that regulate dopamine release.

The table below summarizes the key findings from this pivotal research, illustrating the dual action of Suriclone on these critical neurotransmitter pathways.

Interactive Data Table: Effect of Suriclone on Cerebellar cGMP and Striatal HVA Levels

| Biochemical Marker | Brain Region | Effect of Suriclone | Implied Neurotransmitter System Modulation |

| cGMP | Cerebellar Vermis | Decreased Content | Enhancement of GABAergic transmission |

| HVA | Striatum | Reduction of neuroleptic-induced increase | Modulation of Dopaminergic activity |

These findings underscore the utility of measuring cGMP and HVA levels as a means to probe the complex neuropharmacology of Suriclone. The data strongly suggest that the anxiolytic properties of this compound are, at least in part, mediated by its ability to potentiate GABAergic inhibition, which in turn influences other neurotransmitter systems, including the dopaminergic pathways involved in motor control and reward.

Table of Compounds

Future Research Directions and Unexplored Avenues

Further Elucidation of GABA-A Receptor Subunit Selectivity and Functional Selectivity

Future research must prioritize a more detailed understanding of Suriclone's interaction with various GABA-A receptor subunits. The GABA-A receptors are pentameric protein complexes that form a chloride-selective ion channel, and their subunit composition dictates their pharmacological properties. nih.govresearchgate.net Different α (alpha) subunits, for instance, are associated with distinct physiological effects; α1 is linked to sedation, while α2 and/or α3 are suggested to mediate anxiolytic effects, and α5 is associated with cognition. nih.gov

While Suriclone (B1681791) is known to be more subtype-selective than many benzodiazepines, early research indicated that it does not display significant selectivity between the broader Type I and Type II benzodiazepine (B76468) receptor classifications. bionity.comnih.govnih.govjohnshopkins.edu This lack of discrimination was observed in studies using membranes from different brain regions, such as the hippocampus and cerebellum. bionity.comwikipedia.org However, its distinct side effect profile compared to drugs like diazepam suggests a more nuanced interaction with the receptor complex. nih.gov It has been proposed that cyclopyrrolones like Suriclone may bind to a site on the GABA-A receptor that is different from the classic benzodiazepine binding domain or induce different conformational changes upon binding. nih.govjohnshopkins.educambridge.org

Future investigations should employ modern techniques, such as cryo-electron microscopy and electrophysiological studies on recombinant receptors with specific subunit combinations, to precisely map Suriclone's binding site and its functional effects on different receptor isoforms. A key area of exploration is the distinction between selective affinity (binding more tightly to one subtype over another) and selective efficacy (binding to multiple subtypes but producing different functional effects). nih.gov Clarifying this could explain how Suriclone achieves its pharmacological profile.

| Subunit | Associated Pharmacological Effect |

|---|---|

| α1 | Sedative |

| α2 / α3 | Anxiolytic, Myorelaxant |

| α5 | Cognition / Memory |

Discovery and Characterization of Novel Suriclone Analogs with Enhanced Receptor Profiles

A significant avenue for future research is the design, synthesis, and characterization of novel analogs of Suriclone. The goal of such medicinal chemistry efforts would be to develop compounds with improved receptor selectivity and potentially more desirable pharmacological properties. nih.gov By systematically modifying the core cyclopyrrolone structure of Suriclone, researchers can explore how different chemical moieties affect binding affinity and functional activity at specific GABA-A receptor subtypes. mdpi.comwisconsin.edu

For example, research into analogs of other GABA-A modulators has shown that modifications at specific positions can dramatically alter a compound's profile, such as reducing sedative effects while retaining other therapeutic properties. mdpi.comwisconsin.edu The synthesis of new tetracyclic or pentacyclic systems fused to the core structure could be explored, a strategy that has been used to create novel benzodiazepine derivatives. mdpi.com These new analogs would then undergo rigorous screening, including binding assays on a panel of recombinant GABA-A receptor subtypes and functional assays to determine their efficacy as positive allosteric modulators. The development of analogs with high selectivity for α2/α3-containing receptors over α1-containing receptors remains a key goal in the field for creating anxiolytics with a reduced sedative component. tandfonline.com

Integration of Multi-Omics Approaches (e.g., Metabolomics, Proteomics) to Understand Systemic Effects

To gain a comprehensive understanding of Suriclone's effects beyond its direct interaction with GABA-A receptors, future studies should integrate multi-omics approaches. Proteomics and metabolomics can provide a systems-level view of the biological perturbations caused by a compound. nih.govmdpi.com

Proteomics: This approach can identify changes in protein expression and post-translational modifications in the brain and peripheral tissues following Suriclone administration. This could reveal novel downstream signaling pathways affected by Suriclone and identify potential protein biomarkers of drug exposure or response. nih.gov

Integrating these high-throughput datasets can provide a more holistic picture of Suriclone's mechanism of action and its effects throughout the body, moving beyond a purely receptor-centric view. mdpi.comresearchgate.net

Development of Predictive Computational Models for Structure-Activity Relationships

The development of predictive computational models, specifically Quantitative Structure-Activity Relationship (QSAR) models, represents a powerful tool for accelerating the discovery of novel Suriclone analogs. mdpi.commdpi.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govherts.ac.uk

By compiling a dataset of Suriclone and its synthesized analogs along with their experimentally determined binding affinities and functional activities at various GABA-A receptor subtypes, researchers can build robust QSAR models. These models, often leveraging machine learning and deep learning algorithms, can then be used to:

Predict the biological activity of virtual, yet-to-be-synthesized compounds. mdpi.com

Identify key structural features (pharmacophores) that are essential for high-affinity binding and desired functional selectivity. mdpi.com

Prioritize which novel analogs should be synthesized and tested in the laboratory, thereby saving significant time and resources. nih.gov

Molecular docking studies, which simulate the binding of a ligand to the three-dimensional structure of its receptor, can complement QSAR analyses by providing a structural basis for the observed activity relationships. mdpi.com

Investigation of Long-Term Neurobiological Adaptations and Receptor Plasticity in Preclinical Models

Future preclinical studies should investigate the effects of long-term Suriclone administration on:

GABA-A Receptor Expression: Quantifying potential changes in the density and subunit composition of GABA-A receptors in different brain regions. Interestingly, subchronic treatment of mice with zopiclone (B121070), another cyclopyrrolone, did not produce the changes in GABA-A receptor sensitivity that are observed with hypnotic benzodiazepines, suggesting cyclopyrrolones may differ in this regard. cambridge.org

Neural Plasticity: Examining effects on processes like long-term potentiation (LTP) and dendritic spine morphology. Recent research has suggested that long-term use of some anti-anxiety drugs may interfere with dendritic spines through an indirect effect on microglial cells, the brain's resident immune cells. ansto.gov.au

Neurogenesis and Glial Cell Activity: Assessing whether chronic exposure to Suriclone influences the birth of new neurons or alters the function of glial cells, which play a critical role in synaptic function and brain health. ansto.gov.au

Q & A

Q. How can researchers synthesize and characterize Suriclone C-11 for preclinical studies?

- Methodological Answer : Synthesis involves radiolabeling Suriclone with carbon-11 isotopes, typically via methylation or carboxylation reactions. Characterization requires high-performance liquid chromatography (HPLC) for radiochemical purity assessment and mass spectrometry for structural confirmation. Ensure reproducibility by documenting reaction conditions (temperature, precursor concentration, and purification protocols) . Validation should include stability tests under physiological conditions (e.g., pH, temperature) and comparison with unlabeled Suriclone using NMR or X-ray crystallography .

Q. What standardized methodologies are recommended for assessing Suriclone C-11’s pharmacokinetics in vivo?

- Methodological Answer : Use dynamic PET imaging in animal models to track tissue distribution and metabolic clearance. Define regions of interest (ROIs) and apply compartmental modeling (e.g., two-tissue model) to calculate pharmacokinetic parameters (e.g., , ). Include control groups for baseline comparison and validate results with ex vivo biodistribution studies . Ensure data reproducibility by standardizing anesthesia protocols, injection doses, and imaging timepoints .

Q. How should researchers design controlled experiments to evaluate Suriclone C-11’s receptor binding affinity?

- Methodological Answer : Employ competitive binding assays using radioligands (e.g., H-flumazenil for GABA receptors). Use saturation and displacement experiments to calculate and . Include negative controls (e.g., excess unlabeled Suriclone) and positive controls (e.g., known agonists/antagonists). Statistical analysis should account for nonspecific binding via nonlinear regression models . Document all steps to enable replication, including buffer composition and incubation times .

Advanced Research Questions

Q. How can conflicting data between in vitro and in vivo studies on Suriclone C-11’s efficacy be systematically resolved?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., dosage, species differences, or imaging resolution). Use funnel plots to assess publication bias and heterogeneity tests (e.g., ) to quantify variability. Validate discrepancies through cross-validation experiments, such as microdialysis for extracellular concentration measurements or autoradiography for receptor occupancy . Address methodological inconsistencies by aligning protocols with guidelines from toxicological profiles (e.g., Table C-11 design principles) .

Q. What strategies optimize the radiolabeling efficiency of Suriclone C-11 while minimizing isotopic decay artifacts?

- Methodological Answer : Optimize precursor-to-isotope ratios using design-of-experiments (DoE) approaches, such as factorial designs, to identify critical parameters (e.g., reaction time, temperature). Correct for isotopic decay in pharmacokinetic models by integrating decay constants () into rate equations. Validate efficiency via time-activity curve (TAC) normalization and compare with theoretical maxima . Advanced purification techniques (e.g., solid-phase extraction) can reduce impurities that exacerbate decay-related inaccuracies .

Q. How should multi-modal data (e.g., PET, MRI, and histopathology) be integrated to study Suriclone C-11’s therapeutic mechanisms?

- Methodological Answer : Use co-registration software (e.g., PMOD or FSL) to align imaging modalities spatially. Apply machine learning pipelines (e.g., random forests) to identify correlations between PET-derived metabolic metrics and histopathological biomarkers. Ensure data compatibility by standardizing voxel sizes and resolution during acquisition. For validation, perform hierarchical clustering to detect outlier datasets and re-analyze discordant samples .

Q. What methodologies address long-term stability challenges in Suriclone C-11 formulations?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, light exposure) to predict shelf life. Use Arrhenius equations to extrapolate degradation rates. Characterize degradation products via LC-MS and assess their biological activity. For clinical translation, adhere to ICH guidelines for radiopharmaceuticals, including sterility testing and endotoxin limits .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in Suriclone C-11 studies across laboratories?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw datasets, analysis code, and calibration protocols in public repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) to document procedural deviations. Cross-validate results through inter-laboratory comparisons using standardized reference materials .

Q. What statistical approaches are recommended for handling low sample sizes in Suriclone C-11 preclinical trials?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) to reduce assumptions about data distribution. Use bootstrapping to estimate confidence intervals for small datasets. Bayesian hierarchical models can pool data from prior studies to enhance power. Pre-register analysis plans to mitigate Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.